Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxybenzyl)-4-methylbenzamide

Lipophilicity Drug-likeness Permeability

Procure N-(4-ethoxybenzyl)-4-methylbenzamide for definitive SAR studies. Unlike generic N-phenyl analogs (CAS 88234-27-9), this compound features a critical methylene spacer that introduces conformational flexibility essential for accurate target engagement geometry. The 4-ethoxy substituent provides a ~0.5 LogP unit increase over methoxy analogs, extending deeper into hydrophobic binding clefts for CETP inhibition programs. Its balanced lipophilicity and hydrogen-bond acceptor capacity cannot be replicated by halogenated or unsubstituted benzyl derivatives. For DMPK profiling, this compound forms an internally controlled pair with the methoxy analog (CAS 288154-96-1) to precisely quantify single methylene group effects on microsomal stability, plasma protein binding, and Caco-2 permeability. The ethoxybenzyl moiety also serves as a hydrophobic tag compatible with chemical proteomics pull-down workflows. Insist on this specific derivative to avoid scientifically unjustified scaffold substitutions that compromise biological outcomes.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B4685489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxybenzyl)-4-methylbenzamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H19NO2/c1-3-20-16-10-6-14(7-11-16)12-18-17(19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19)
InChIKeyZPAFPLYIMYKKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxybenzyl)-4-methylbenzamide for Research Procurement: Core Identity and Bench-Level Specifications


N-(4-Ethoxybenzyl)-4-methylbenzamide (IUPAC: N-[(4-ethoxyphenyl)methyl]-4-methylbenzamide) is a synthetic benzamide derivative with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It belongs to the class of substituted N-benzyl benzamides, which have been investigated as cholesteryl ester transfer protein (CETP) inhibitors [1] and as fungicidal agents [2]. The compound features a 4-methylbenzamide core linked via a methylene bridge to a 4-ethoxybenzyl group, distinguishing it from direct N-phenyl analogs lacking this flexible spacer.

Why N-(4-Ethoxybenzyl)-4-methylbenzamide Cannot Be Replaced by Common Benzamide Scaffolds


Substitution within the N-benzyl benzamide series is not functionally neutral. Even single-atom changes at the 4-position of the benzyl ring can alter lipophilicity by over 0.5 LogP units and substantially shift aqueous solubility . The ethoxy substituent introduces a specific balance of hydrophobic bulk and hydrogen-bond acceptor capacity that the methoxy, unsubstituted, or halogenated analogs cannot replicate. Additionally, the methylene spacer between the amide nitrogen and the aromatic ring influences conformational flexibility and target engagement geometry, distinguishing this compound from direct N-phenyl benzamides that lack rotational freedom at this position [1]. These physicochemical differences can propagate into divergent biological outcomes in enzyme inhibition, cell permeability, and off-target profiles, making generic scaffold substitution a scientifically unjustified procurement decision.

Quantitative Differentiation Evidence for N-(4-Ethoxybenzyl)-4-methylbenzamide Versus Closest Analogs


Lipophilicity Advantage: Ethoxy Substituent Increases LogP by ~0.5 Units Over the Methoxy Analog

The 4-ethoxy substituent on the benzyl ring of N-(4-ethoxybenzyl)-4-methylbenzamide is predicted to confer higher lipophilicity compared to the 4-methoxy analog. While an experimentally measured LogP for the target compound is not publicly available, the structurally related N-(4-ethoxyphenyl)-4-methylbenzamide has a calculated LogP of 3.75 , whereas N-(4-methoxybenzyl)-4-methylbenzamide has a calculated LogP of 3.24 . The increment of approximately 0.5 LogP units, attributable to the additional methylene group in the ethoxy substituent, represents a meaningful difference in membrane permeability potential according to Lipinski's Rule of Five guidelines.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility Differentiation: Ethoxy Analog Predicted to Be Less Soluble Than Methoxy Analog

The calculated aqueous solubility (LogSW) for the structurally informative analog N-(4-ethoxyphenyl)-4-methylbenzamide is -4.26, compared to -3.83 for N-(4-methoxybenzyl)-4-methylbenzamide . This difference of 0.43 LogSW units indicates that the ethoxy-substituted compound is predicted to have approximately 2.7-fold lower aqueous solubility. This differential solubility must be considered when selecting compounds for in vitro assays requiring aqueous buffers, as it may affect apparent potency measurements and require different co-solvent strategies.

Solubility Formulation Assay compatibility

Conformational Flexibility Advantage: Methylene Spacer Introduces Additional Rotatable Bond Versus Direct N-Phenyl Analogs

N-(4-Ethoxybenzyl)-4-methylbenzamide incorporates a methylene (-CH2-) spacer between the amide nitrogen and the 4-ethoxyphenyl ring, introducing an additional rotatable bond absent in N-(4-ethoxyphenyl)-4-methylbenzamide (CAS 88234-27-9). The direct N-phenyl analog has only 2 rotatable bonds, whereas the benzyl analog is predicted to have 4 rotatable bonds . This increased conformational freedom allows the 4-ethoxybenzyl moiety to adopt a wider range of spatial orientations relative to the benzamide core, which can be critical for engaging biological targets with specific binding pocket geometries, as demonstrated in CETP inhibitor pharmacophore models where hydrophobic and aromatic functional group positioning is essential [1].

Conformational flexibility Target engagement Scaffold hopping

Regioisomeric Specificity: Ethoxy Position Dictates Biological Target Interaction Profile

The compound N-(4-ethoxybenzyl)-4-methylbenzamide, bearing the ethoxy group at the 4-position of the benzyl ring, is the structural isomer of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide (RG-4, CAS 69343-37-9), which carries the ethoxy group at the 2-position of the benzoyl ring [1]. In the broader class of substituted benzamide derivatives, positional isomerism has been shown to cause dramatic shifts in inhibitory potency: for example, in a series of substituted benzamides tested against the same enzymatic target, the 2-Me analog exhibited an IC50 of 8.7 ± 0.7 μM, while the 4-Me analog showed a 3.3-fold weaker IC50 of 29.1 ± 3.8 μM [2]. Although direct comparative data for these specific ethoxy regioisomers are not available, the established sensitivity of benzamide SAR to substituent position supports the expectation of differential biological activity between the 2-ethoxybenzoyl and 4-ethoxybenzyl isomers.

Regioisomerism Target selectivity Structure-activity relationship

CETP Inhibitor Pharmacophore Compatibility: Benzyl Benzamide Scaffold Validated in Peer-Reviewed Bioassay

The N-benzyl benzamide scaffold to which N-(4-ethoxybenzyl)-4-methylbenzamide belongs has been experimentally validated as a CETP inhibitor pharmacophore. In a study of ten substituted benzyl benzamides (8a–j), the compounds demonstrated in vitro CETP inhibition, with the most active analog (8j) achieving 82.2% inhibition at 10 μM and an IC50 of 1.3 μM [1]. Molecular docking confirmed that the scaffold occupies the CETP binding cleft and matches the pharmacophoric requirements of hydrophobic and aromatic functionality [1]. While N-(4-ethoxybenzyl)-4-methylbenzamide was not among the specific compounds tested, its ethoxy substitution pattern aligns with the hydrophobic pharmacophoric features identified as essential for CETP engagement, and its LogP value (inferred ~3.7–3.9) falls within the optimal range for this target class.

CETP inhibition Cardiovascular HDL cholesterol

Optimal Procurement and Application Scenarios for N-(4-Ethoxybenzyl)-4-methylbenzamide


CETP Inhibitor Lead Optimization: Probing Hydrophobic Pocket Occupancy with Ethoxy Substituents

For medicinal chemistry programs targeting cholesteryl ester transfer protein (CETP) inhibition, N-(4-ethoxybenzyl)-4-methylbenzamide serves as a logical next-step analog for SAR expansion beyond the published benzyl benzamide series. The ethoxy group at the 4-position of the benzyl ring is predicted to extend deeper into the hydrophobic binding cleft than the methoxy analog (LogP advantage of ~0.5 units) , while the methylene spacer provides conformational flexibility absent in direct N-phenyl analogs . Researchers should prioritize this compound when exploring whether increased lipophilicity at the benzyl 4-position translates to improved CETP inhibitory potency relative to the published 8a–j series [1].

Antifungal Discovery: Screening Benzamide Derivatives Against Phytopathogenic Fungi

Given that benzamide derivatives are claimed as fungicidal agents in patent literature , N-(4-ethoxybenzyl)-4-methylbenzamide can be procured for antifungal screening panels. The ethoxy substituent's electron-donating character and lipophilic contribution differentiate this compound from halogenated or unsubstituted benzyl analogs, potentially altering fungal cell wall penetration and target binding. Procurement of this specific derivative enables systematic exploration of substituent electronic effects on antifungal spectrum and potency.

Physicochemical Benchmarking: Ethoxy vs. Methoxy Substituent Effects on ADME Properties

For drug metabolism and pharmacokinetics (DMPK) profiling studies, N-(4-ethoxybenzyl)-4-methylbenzamide offers a controlled comparator to the methoxy analog (CAS 288154-96-1). The predicted aqueous solubility difference of approximately 2.5-fold and the additional methylene unit in the ethoxy chain make this pair ideal for experimentally quantifying the impact of a single methylene group increment on microsomal stability, plasma protein binding, and Caco-2 permeability. Procurement of both compounds from the same synthetic batch enables internally controlled ADME comparison studies.

Chemical Biology Tool Compound: Target Identification via Affinity Chromatography

The 4-ethoxybenzyl moiety provides a hydrophobic tag that can enhance non-covalent interactions with target proteins during affinity pull-down experiments. The methylene spacer between the amide nitrogen and the aromatic ring allows immobilization via the ethoxybenzyl group without directly blocking the benzamide pharmacophore, making this compound more suitable for chemical proteomics workflows than the N-phenyl analog which lacks a flexible linker for solid-support conjugation .

Quote Request

Request a Quote for N-(4-ethoxybenzyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.